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Abstract

This technical guide provides a comprehensive overview of the history, discovery, and chemical
synthesis of calcium saccharin. It details the seminal discovery by Constantin Fahlberg and
Ira Remsen and traces the evolution of its synthesis. This document provides detailed
experimental protocols for both the foundational Remsen-Fahlberg synthesis of saccharin and
the subsequent preparation of its calcium salt. Quantitative physicochemical properties are
systematically presented in tabular format to facilitate comparative analysis. Additionally, logical
relationships and experimental workflows are visualized using Graphviz diagrams to enhance
comprehension for researchers, scientists, and professionals in drug development.

Introduction

Saccharin, the first commercially successful artificial sweetener, has a rich and storied history.
[1][2] Discovered serendipitously in the late 19th century, its intense sweetness, approximately
200-700 times that of sucrose, coupled with its non-caloric nature, has made it a significant
compound in the food and pharmaceutical industries.[3] While the sodium salt of saccharin is
more common, calcium saccharin offers a valuable alternative for individuals on sodium-
restricted diets. This guide delves into the historical context of its discovery and provides a
detailed technical framework for its synthesis and characterization.
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History and Discovery

The discovery of saccharin, a benzoic sulfimide, occurred in 1879 in the laboratory of Professor
Ira Remsen at Johns Hopkins University.[1][2] Constantin Fahlberg, a Russian chemist working
in Remsen's lab on coal tar derivatives, was the individual who made the initial observation.[1]

[4]

The discovery was entirely accidental. One evening, Fahlberg noticed an intensely sweet taste
on his hand, which he traced back to a compound he had been working with: benzoic sulfimide.
[1] He had been investigating the oxidation of o-toluenesulfonamide.[3] Fahlberg and Remsen
jointly published their findings in 1879 and 1880.[4]

Following this discovery, Fahlberg recognized the commercial potential of the substance he
named "saccharin."[5] He proceeded to patent and mass-produce it, which led to a bitter
dispute with Remsen, who felt he was not given proper credit for the discovery made in his
laboratory.[1]

Saccharin's use became widespread during sugar shortages in World War | and later gained
popularity among dieters in the 1960s.[1][2] It is available in several salt forms, including
sodium and calcium saccharin, which are highly soluble in water.[3]

Chemical Synthesis
Remsen-Fahlberg Synthesis of Saccharin

The original synthesis of saccharin developed by Remsen and Fahlberg begins with toluene.
An alternative starting material is o-chlorotoluene. The process involves the sulfonation of
toluene, followed by conversion to o-toluenesulfonamide, and subsequent oxidation to form
saccharin.

Experimental Protocol: Remsen-Fahlberg Synthesis of Saccharin
Materials:
e O-Toluenesulfonamide

e Potassium permanganate (KMnOa)
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e Sodium hydroxide (NaOH)

e Hydrochloric acid (HCI)

e Water

e Reaction vessel with reflux condenser and stirrer
e Heating mantle

o Filtration apparatus

e pH indicator

Procedure:

» Oxidation: In a reaction vessel, prepare a solution of o-toluenesulfonamide in water. Add a
solution of sodium hydroxide to make the mixture basic.

e Slowly add a solution of potassium permanganate to the reaction mixture while stirring
continuously. The reaction is exothermic and should be controlled.

 After the addition of potassium permanganate is complete, reflux the mixture until the purple
color of the permanganate has disappeared, indicating the completion of the oxidation.

o Work-up: Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

o Precipitation: Acidify the filtrate with hydrochloric acid. Saccharin, being weakly acidic, will
precipitate out of the acidic solution.

 Purification: Collect the precipitated saccharin by filtration and wash with cold water to
remove impurities. The crude saccharin can be further purified by recrystallization from hot
water.

e Drying: Dry the purified saccharin crystals.

Synthesis of Calcium Saccharin
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Calcium saccharin is prepared by reacting the acidic form of saccharin with a calcium source,
such as calcium hydroxide or calcium carbonate. This acid-base reaction results in the
formation of the calcium salt of saccharin, which is highly soluble in water.

Experimental Protocol: Synthesis of Calcium Saccharin
Materials:

e Saccharin (acid form)

e Calcium carbonate (CaCOs) or Calcium hydroxide (Ca(OH)2)
e Deionized water

» Reaction vessel with stirrer

e Heating plate

 Filtration apparatus

e Evaporator

Procedure:

o Dissolution: Suspend saccharin in deionized water in a reaction vessel.

e Reaction: Slowly add a stoichiometric amount of calcium carbonate (or calcium hydroxide) to
the saccharin suspension while stirring. The reaction will produce carbon dioxide gas if
calcium carbonate is used, so addition should be gradual to control effervescence.

» Continue stirring the mixture. Gentle heating can be applied to facilitate the reaction. The
reaction is complete when all the saccharin has dissolved, and the pH of the solution is
between 4.50 and 5.75.

« Filtration: Filter the resulting solution to remove any unreacted calcium carbonate or other
insoluble impurities.
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« |solation: Evaporate the filtrate to dryness under reduced pressure to obtain crystalline

calcium saccharin.

» Drying: Dry the obtained crystals in a vacuum oven.

Quantitative Data

The following table summarizes the key physicochemical properties of calcium saccharin.

Property

Value

Reference

Chemical Name

Calcium bis(1,1-dioxo-1,2-

benzothiazol-3-olate)

[6]

Molecular Formula

C14HsCaN206S2

[6]

Molecular Weight 404.44 g/mol (anhydrous) [7]
CAS Number 6485-34-3 (anhydrous) [6]
White crystals or a white
Appearance ) [8]
crystalline powder
Odorless or with a faint
Odor ) 9]
aromatic odor
Solubility in Water l1ginl.5mL [8]
Melting Point (of derived
226 - 230 °C [9]

saccharin)

Purity

Not less than 99% after drying

[9]

Water Content

Not more than 15.0%

[8]

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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